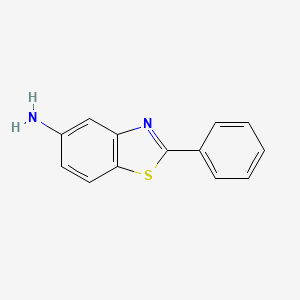
Benzothiazole, 5-amino-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-amino-2-phenyl-: is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a thiazole ring, with an amino group at the 5th position and a phenyl group at the 2nd position. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazo-Coupling Reaction: One common method involves the diazo-coupling of 2-aminobenzenethiol with aromatic aldehydes or ketones.
Knoevenagel Condensation: Another method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with aldehydes or ketones in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol, an aldehyde, and a β-keto ester.
Microwave Irradiation: This technique accelerates the reaction process and increases yield by using microwave energy to heat the reactants.
Industrial Production Methods: Industrial production often employs the above synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazole, 5-amino-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives of benzothiazole to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as piperidine and acetic acid are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as hydroxyl, nitro, and halogen groups .
Scientific Research Applications
Chemistry: Benzothiazole, 5-amino-2-phenyl- is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial, antifungal, and antiviral properties .
Medicine: Medicinal chemistry research focuses on the compound’s potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent .
Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of benzothiazole, 5-amino-2-phenyl- involves its interaction with various molecular targets and pathways. For example, its anti-tubercular activity is attributed to its inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2-Aminobenzothiazole: This compound lacks the phenyl group at the 2nd position but shares similar biological activities.
2-Phenylbenzothiazole: This compound lacks the amino group at the 5th position but is also used in medicinal chemistry.
5-Nitro-2-phenylbenzothiazole: This compound has a nitro group instead of an amino group at the 5th position and exhibits different reactivity and biological activities.
Uniqueness: Benzothiazole, 5-amino-2-phenyl- is unique due to the presence of both the amino and phenyl groups, which contribute to its diverse reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
43087-91-8 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
GPBQVPZBUKXEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


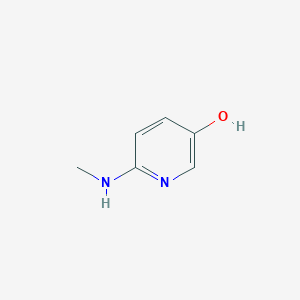
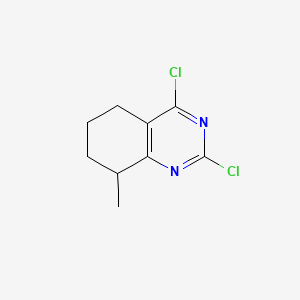
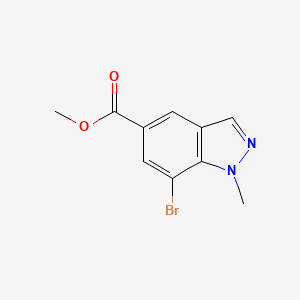
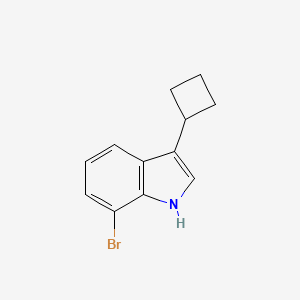

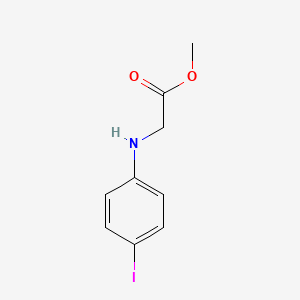

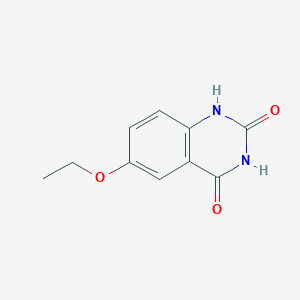
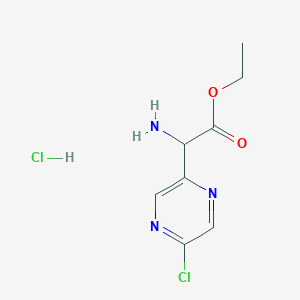
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
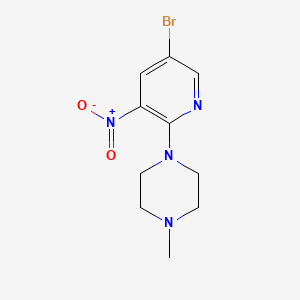

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
